molecular formula C18H28N2O3 B7922002 3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7922002
M. Wt: 320.4 g/mol
InChI Key: ZLFPUPNCSRRFBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester is a complex organic compound characterized by its intricate molecular structure. This compound features a piperidine ring, a common motif in many pharmaceuticals and biologically active molecules, and a benzyl ester group, which is often used in organic synthesis and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of ethyl (2-hydroxy-ethyl)-amine with a suitable piperidine derivative under controlled conditions. The benzyl ester group can be introduced through esterification reactions, often using benzyl alcohol in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The ethyl group can be oxidized to form an ethylamine derivative.

  • Reduction: The piperidine ring can be reduced to form a piperidine derivative.

  • Substitution: The benzyl ester group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Ethylamine derivatives.

  • Reduction: Piperidine derivatives.

  • Substitution: Various functionalized benzyl esters.

Scientific Research Applications

  • Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: Its derivatives might exhibit biological activity, making it useful in drug discovery.

  • Medicine: Potential therapeutic applications could be explored, especially in the development of new drugs.

  • Industry: It could be used in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, the compound might interact with molecular targets through binding to specific receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Benzyl esters

  • Ethylamine derivatives

Uniqueness: 3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester stands out due to its unique combination of functional groups, which can impart distinct chemical and biological properties compared to simpler analogs.

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Properties

IUPAC Name

benzyl 3-[[ethyl(2-hydroxyethyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-2-19(11-12-21)13-17-9-6-10-20(14-17)18(22)23-15-16-7-4-3-5-8-16/h3-5,7-8,17,21H,2,6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFPUPNCSRRFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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